![molecular formula C22H35N5O3 B12169571 Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12169571.png)
Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Group: The 4,6-dimethylpyrimidine group is introduced via a nucleophilic substitution reaction.
Attachment of the Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Scientific Research Applications
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Neurological Studies
- Tert-butyl carbamate derivatives have been investigated for their efficacy in treating spinal cord injuries. A study demonstrated that the compound improved locomotor abilities in dogs with chronic spinal cord injuries, indicating its potential as a therapeutic agent for similar conditions in humans .
- The compound has shown promise as a potassium channel antagonist, which could be beneficial in managing conditions like multiple sclerosis and other neurodegenerative diseases .
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Pharmacological Research
- The compound's derivatives have been explored for their ability to restore conduction in injured neural tissues. In vitro studies indicated that certain derivatives were significantly more potent than traditional treatments, suggesting a new avenue for drug development targeting spinal cord injuries .
- Safety profiles of these derivatives were evaluated in canine models, showing no adverse effects at therapeutic doses, which supports further research into human applications .
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Chemical Synthesis
- Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate serves as an important intermediate in the synthesis of more complex chemical entities. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Biological Activity
Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis and Structure
The synthesis of this compound typically involves the formation of carbamate derivatives through the reaction of piperidine derivatives with tert-butyl isocyanate. The structural complexity arises from the incorporation of a 4,6-dimethylpyrimidine moiety, which enhances its pharmacological profile. The general synthetic pathway includes:
- Formation of Piperidine Derivatives : The initial step involves the synthesis of piperidine derivatives that serve as building blocks.
- Carbamate Formation : The reaction of these piperidine derivatives with tert-butyl isocyanate leads to the formation of the desired carbamate structure.
- Purification and Characterization : The synthesized compounds are purified using chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.
Pharmacological Profiles
The biological activity of this compound has been evaluated across various assays, revealing its potential as a therapeutic agent.
- Inhibition Studies : Preliminary studies indicate that this compound exhibits significant inhibitory activity against certain enzymes and receptors. For example, it has been tested for its ability to inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses. In vitro assays demonstrated that it can reduce IL-1β release and pyroptotic cell death in THP-1 macrophages .
- Selectivity and Efficacy : The compound's selectivity towards specific biological targets has been assessed through structure-activity relationship (SAR) studies. Notably, modifications to the piperidine scaffold have been shown to enhance selectivity and potency against various receptors involved in neuropharmacology .
- Anti-inflammatory Activity : Similar compounds have demonstrated promising anti-inflammatory effects in vivo, showcasing the potential of carbamate derivatives in treating inflammatory diseases .
Case Study 1: NLRP3 Inflammasome Inhibition
In a study assessing the inhibition of NLRP3-dependent IL-1β release, this compound was tested at a concentration of 10 µM. Results indicated a significant reduction in pyroptosis and IL-1β release compared to control groups. This suggests its potential as an anti-inflammatory agent targeting NLRP3-related pathways .
Case Study 2: SAR Exploration
A comprehensive SAR analysis was conducted to identify structural features that enhance biological activity. Variations in substituents on the piperidine ring were systematically evaluated. Compounds with electron-donating groups showed improved binding affinity at target receptors compared to those with electron-withdrawing groups .
Table 1: Biological Activity Summary
Compound Name | Target | IC50/EC50 (nM) | Efficacy (%) | Notes |
---|---|---|---|---|
This compound | NLRP3 Inflammasome | 10 µM | Significant reduction in IL-1β release | Effective in THP-1 cells |
Analog A | D3R | 150 nM | >90% | High selectivity |
Analog B | FAAH | 12 nM | >90% | Potent inhibitor |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Begin with functionalization of the piperidine ring. For example, introduce the 4,6-dimethylpyrimidin-2-yl group via nucleophilic substitution or coupling reactions .
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Step 2 : Carbamate formation using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM .
-
Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometry. Monitor progress via TLC or HPLC .
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Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexanes or recrystallization .
Reaction Parameter Typical Conditions Monitoring Technique Temperature 0–25°C TLC (Rf tracking) Solvent THF/DCM HPLC (retention time) Catalyst None (base-mediated) NMR (intermediate peaks)
Q. How can researchers validate the structural identity of this compound after synthesis?
- Analytical Workflow :
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, deviation < 2 ppm) .
NMR Spectroscopy : Assign peaks for piperidine protons (δ 3.0–4.0 ppm), tert-butyl groups (δ 1.2–1.4 ppm), and pyrimidine aromatic signals (δ 6.5–8.5 ppm) .
Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
- Target Selection : Prioritize kinases or enzymes with pyrimidine-binding domains due to the compound’s structural motifs .
- Assay Types :
- Enzymatic inhibition assays (e.g., fluorescence-based or radiometric).
- Cell viability assays (MTT or ATP-lite) for cytotoxicity profiling .
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
Advanced Questions
Q. How can conformational analysis of the piperidine-pyrimidine core inform drug design?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use software (e.g., GROMACS) to study ring puckering and carbamate orientation in solvated systems .
- X-ray Crystallography : Resolve crystal structures to identify key hydrogen bonds or steric clashes .
- SAR Studies : Modify substituents (e.g., methyl groups on pyrimidine) and correlate with activity .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Resolution Strategies :
Orthogonal Assays : Validate hits using both biochemical (e.g., enzymatic) and cellular (e.g., reporter gene) assays .
Solubility Testing : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous) to rule out false negatives .
Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity .
Q. What strategies stabilize this compound under physiological conditions for in vivo studies?
- Stability Optimization :
- pH Adjustment : Formulate at pH 5–6 to minimize carbamate hydrolysis .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Incompatibility Note : Avoid strong oxidizers (e.g., peroxides) during handling .
Q. How do structural analogs (e.g., pyridine vs. pyrimidine derivatives) compare in target binding and selectivity?
- Comparative Analysis :
- Key Analogs :
Compound | Structural Variation | Bioactivity Trend |
---|---|---|
4,6-Dichloropyridin-2-yl analog | Chlorine substitution | Enhanced kinase inhibition |
Pyrimidin-4-yl derivative | Nitrogen positioning | Reduced off-target binding |
- Method : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Properties
Molecular Formula |
C22H35N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C22H35N5O3/c1-15-13-16(2)24-20(23-15)27-10-6-7-17(14-27)19(28)26-11-8-18(9-12-26)25-21(29)30-22(3,4)5/h13,17-18H,6-12,14H2,1-5H3,(H,25,29) |
InChI Key |
MMCFYBYMXAHWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.